REACTION_CXSMILES
|
NC(C(N)=S)=S.CO.C(N)C1C=CC=CC=1.C([NH:24][C:25]([C:27]([NH:29][CH2:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)=[S:28])=[S:26])C1C=CC=CC=1>O>[CH2:30]([NH:29][C:27]([C:25]([NH2:24])=[S:26])=[S:28])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1
|
Name
|
|
Quantity
|
212 g
|
Type
|
reactant
|
Smiles
|
NC(=S)C(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC(=S)C(=S)NCC1=CC=CC=C1
|
Name
|
|
Quantity
|
224 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 5 liter, 3-necked flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, and reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of 100 g of concentrated HCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |